molecular formula C9H4ClN B2900324 benzonitrile, 3-chloro-4-ethynyl- CAS No. 914105-98-9

benzonitrile, 3-chloro-4-ethynyl-

Cat. No.: B2900324
CAS No.: 914105-98-9
M. Wt: 161.59
InChI Key: XQYSIRVQKGAIAM-UHFFFAOYSA-N
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Description

benzonitrile, 3-chloro-4-ethynyl-: is an organic compound with the molecular formula C9H4ClN . It is a derivative of benzonitrile, characterized by the presence of a chloro group at the third position and an ethynyl group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-chloro-4-ethynyl- can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.

Industrial Production Methods: In an industrial setting, the production of benzonitrile, 3-chloro-4-ethynyl- may involve the cyanation of benzene halides or the dehydration of the aldoxime of 3-chlorobenzaldehyde . These methods are scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: benzonitrile, 3-chloro-4-ethynyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

benzonitrile, 3-chloro-4-ethynyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 3-chloro-4-ethynyl- involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the chloro group can engage in hydrogen bonding and dipole-dipole interactions . These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Uniqueness: benzonitrile, 3-chloro-4-ethynyl- is unique due to the presence of both the chloro and ethynyl groups on the benzene ring. This combination of functional groups provides distinct reactivity and makes it a versatile compound in organic synthesis and material science.

Properties

IUPAC Name

3-chloro-4-ethynylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYSIRVQKGAIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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